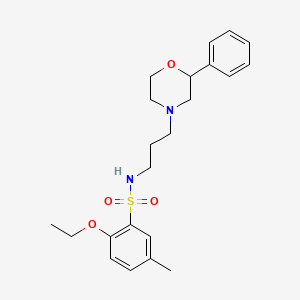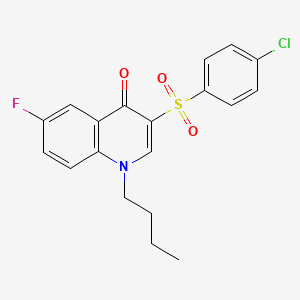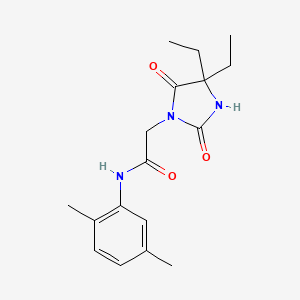
2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EPM and has been synthesized through various methods. The aim of
科学研究应用
EPM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EPM has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, EPM has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, EPM has been used as a building block for the synthesis of various polymers and materials.
作用机制
The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Studies have shown that EPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPM has also been shown to bind to the mu-opioid receptor, which is involved in pain perception. Additionally, EPM has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in the body. Studies have shown that EPM can reduce inflammation and pain in animal models of arthritis and neuropathic pain. EPM has also been shown to have antitumor properties, inhibiting the growth of various cancer cell lines. Additionally, EPM has been shown to have insecticidal and antifungal properties, making it a potential candidate for the development of new pesticides.
实验室实验的优点和局限性
One of the main advantages of using EPM in lab experiments is its versatility. EPM can be synthesized through various methods and can be modified to suit different applications. Additionally, EPM is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using EPM in lab experiments is its cost. EPM is a relatively expensive compound to synthesize, which can limit its use in certain applications.
未来方向
There are numerous future directions for the study of EPM. One area of research is the development of new drugs based on the structure of EPM. Studies have shown that EPM has potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the development of new materials based on the structure of EPM. EPM has been used as a building block for the synthesis of various polymers and materials, and further research could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential applications in various fields.
合成方法
The synthesis of EPM involves a series of chemical reactions that result in the formation of the final compound. The method of synthesis can vary depending on the desired purity and yield of the compound. One of the most common methods of synthesis involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the resulting product is purified through various techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
2-ethoxy-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-3-27-20-11-10-18(2)16-22(20)29(25,26)23-12-7-13-24-14-15-28-21(17-24)19-8-5-4-6-9-19/h4-6,8-11,16,21,23H,3,7,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEADAOLRVPAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2879196.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)